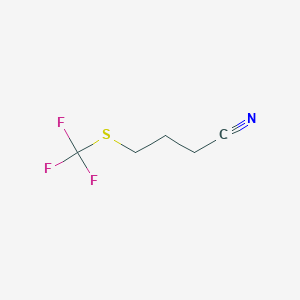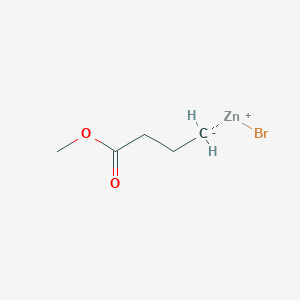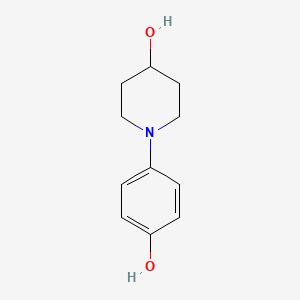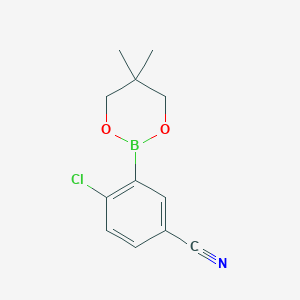
2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene
Overview
Description
2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene is an organic compound with the empirical formula C9H11BrO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene is characterized by a benzene ring substituted with bromo, methoxy, and methyl groups . The exact positions of these substituents on the benzene ring can be determined by the compound’s name.Physical And Chemical Properties Analysis
2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene is a solid substance . Its molecular weight is 215.09 .Scientific Research Applications
Synthesis of Urolithin Derivatives
Urolithins are metabolites of ellagic acid-containing foods, like pomegranates, and have potential health benefits, including anti-inflammatory and antioxidant effects. “2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene” can be used in the synthesis of urolithin derivatives, which are studied for their ability to modulate oxidative stress and inflammation in various disease models .
Creation of Aminobenzacridines
Aminobenzacridines are compounds that have applications in medicinal chemistry, particularly in the development of new pharmaceuticals. They can be synthesized using “2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene” as a precursor, which allows for the exploration of their potential therapeutic properties .
Development of Dibenzo[b,f]thiepin Derivatives
The compound can be utilized in the synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative. These derivatives are of interest in the field of organic electronics due to their semiconducting properties, which can be harnessed in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Isoindolinone Derivatives Production
Isoindolinones are a class of compounds with a wide range of biological activities, including antitumor, antibacterial, and anti-HIV properties. “2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene” serves as a starting material for the synthesis of various isoindolinone derivatives, which are then tested for their pharmacological activities .
SGLT2 Inhibitors for Diabetes Treatment
SGLT2 inhibitors are a class of medications used to treat type 2 diabetes. They work by preventing glucose reabsorption in the kidneys, leading to its excretion in urine. Bromoaryls, such as “2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene,” are active fragments in the synthesis of these inhibitors, which are promising candidates for the treatment of diabetes .
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-(methoxymethoxy)-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7-4-9(13-6-12-3)5-8(2)10(7)11/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHZNSGBLRLTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tetrapentyloxy-hydroxycalix[4]arene](/img/structure/B6316196.png)
![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)
![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)



